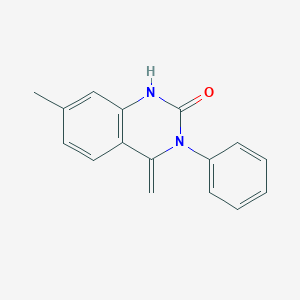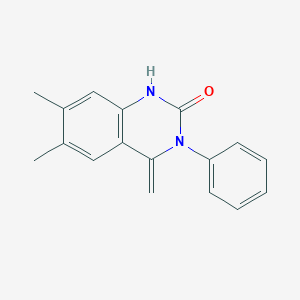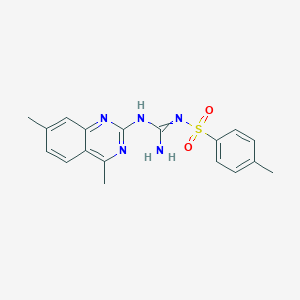![molecular formula C25H18N4O3 B430133 2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B430133.png)
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an indole moiety, a nitrophenyl group, and a quinazolinone core. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.
Synthesis of the Quinazolinone Core: The quinazolinone core can be prepared by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling Reaction: The final step involves the coupling of the indole derivative with the quinazolinone core in the presence of a suitable base and solvent to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes.
Bind to Receptors: It can bind to specific receptors on the cell surface, modulating their activity.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(4-chlorophenyl)quinazolin-4-one: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4-one: Similar structure but with a methoxyphenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the nitrophenyl group in 2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE imparts unique electronic and steric properties, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C25H18N4O3 |
|---|---|
Molecular Weight |
422.4g/mol |
IUPAC Name |
2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H18N4O3/c1-16-19(20-6-2-4-8-22(20)26-16)14-15-24-27-23-9-5-3-7-21(23)25(30)28(24)17-10-12-18(13-11-17)29(31)32/h2-15,26H,1H3/b15-14+ |
InChI Key |
WLYURXRLNCOTBD-CCEZHUSRSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-] |
SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethoxy-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430050.png)
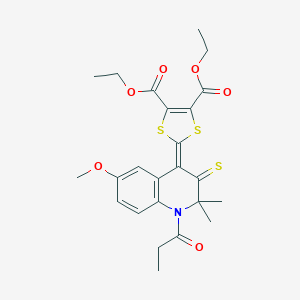
![DIETHYL 2-[1-BENZOYL-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B430054.png)
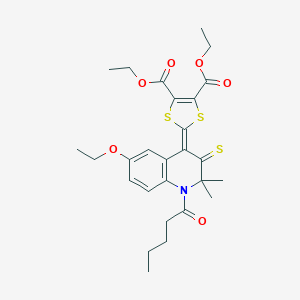
![diethyl 2-[6-ethoxy-2,2-dimethyl-3-thioxo-1-(trifluoroacetyl)-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430058.png)
![Dimethyl 2-[1-(cyclopropanecarbonyl)-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430059.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B430060.png)
![Dimethyl 2-[1-(cyclopropanecarbonyl)-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430062.png)
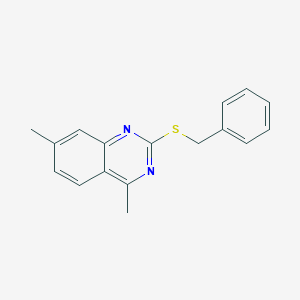
![Dimethyl 2-[1-(cyclopropanecarbonyl)-2,2,6,7-tetramethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430066.png)

